2-Methyl-4-phenyl-2,3-dihydro-1,5-benzothiazepine
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Overview
Description
2-Methyl-4-phenyl-2,3-dihydro-1,5-benzothiazepine is a heterocyclic compound that belongs to the class of benzothiazepines. These compounds are characterized by a seven-membered ring containing both nitrogen and sulfur atoms. Benzothiazepines have gained significant attention due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenyl-2,3-dihydro-1,5-benzothiazepine typically involves the reaction of 2-aminothiophenol with α,β-unsaturated ketones. This reaction forms the benzothiazepine ring through a cyclization process. Traditional procedures often use toxic organic solvents such as dimethylformamide (DMF) and trifluoroacetic acid (TFA), as well as corrosive acids like acetic acid (AcOH) and hydrochloric acid (HCl) .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized by using eco-friendly solvents and catalysts. For instance, polyethylene glycol-400 (PEG-400) has been employed as a green solvent to enhance the yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-phenyl-2,3-dihydro-1,5-benzothiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzothiazepine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenyl-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets. For instance, it acts as a mixed-type inhibitor of tyrosinase, an enzyme involved in melanin synthesis . The compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition can be beneficial in treating hyperpigmentation disorders.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diphenyl-2,3-dihydro-1,5-benzothiazepine
- 4-Phenyl-2-carboxy-2,3-dihydro-1,5-benzothiazepine
- 2,3-Dihydro-2-phenyl-1,5-benzothiazepin-4(5H)-one
Uniqueness
2-Methyl-4-phenyl-2,3-dihydro-1,5-benzothiazepine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and phenyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for drug development and other applications .
Properties
CAS No. |
74148-61-1 |
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Molecular Formula |
C16H15NS |
Molecular Weight |
253.4 g/mol |
IUPAC Name |
2-methyl-4-phenyl-2,3-dihydro-1,5-benzothiazepine |
InChI |
InChI=1S/C16H15NS/c1-12-11-15(13-7-3-2-4-8-13)17-14-9-5-6-10-16(14)18-12/h2-10,12H,11H2,1H3 |
InChI Key |
NBRFYVLJPCZJNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=NC2=CC=CC=C2S1)C3=CC=CC=C3 |
Origin of Product |
United States |
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